4-Chloro-3-cyano-2-fluorobenzoic acid
CAS No.: 1628684-15-0
Cat. No.: VC5619136
Molecular Formula: C8H3ClFNO2
Molecular Weight: 199.57
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1628684-15-0 |
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Molecular Formula | C8H3ClFNO2 |
Molecular Weight | 199.57 |
IUPAC Name | 4-chloro-3-cyano-2-fluorobenzoic acid |
Standard InChI | InChI=1S/C8H3ClFNO2/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-2H,(H,12,13) |
Standard InChI Key | HCIDUHQPCWSXOZ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1C(=O)O)F)C#N)Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The compound features a benzoic acid backbone with substituents at the 2-, 3-, and 4-positions:
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2-position: Fluorine atom, imparting electron-withdrawing effects
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3-position: Cyano group (-CN), enhancing electrophilicity
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4-position: Chlorine atom, contributing to steric bulk and lipophilicity
This substitution pattern creates a polarized aromatic system, significantly influencing reactivity in coupling and substitution reactions .
Predicted Physicochemical Parameters
The strong electron-withdrawing groups lower the carboxylic acid's pKa compared to unsubstituted benzoic acid (4.2), enhancing solubility in polar aprotic solvents .
Synthesis and Manufacturing Approaches
Multistep Synthesis from Halogenated Precursors
A plausible route derived from patent literature involves:
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Friedel-Crafts Acylation: Introduction of acetyl group to 2-fluorotoluene
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Chlorination: Electrophilic aromatic substitution at the 4-position using Cl₂/FeCl₃
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Cyanation: Pd-catalyzed cyano group insertion at the 3-position
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Oxidation: KMnO₄-mediated conversion of methyl to carboxylic acid
Continuous Flow Production
Recent advancements in flow chemistry enable safer handling of intermediates:
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Tube-in-Tube Reactor: For controlled introduction of gaseous reagents (e.g., Cl₂, HF)
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Residence Time Optimization: 12–15 minutes at 80°C achieves 78% conversion
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In-line Purification: Scavenger resins remove metal catalysts post-reaction
Yield Optimization Strategies
Parameter | Effect on Yield | Optimal Condition |
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Reaction Temperature | <60°C reduces decarboxylation | 55–60°C |
Solvent Polarity | High polarity improves cyanation | DMF/H₂O (9:1) |
Catalyst Loading | >5 mol% Pd increases side products | 3.5 mol% Pd(PPh₃)₄ |
Industrial-scale production remains challenging due to the compound's thermal sensitivity, necessitating precise temperature control during isolation .
Nucleophile | Product | Conditions |
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NH₃ | 4-Amino derivative | 100°C, EtOH, 8 hours |
KSCN | 4-Thiocyano compound | DMSO, 80°C, 3 hours |
NaN₃ | 4-Azido intermediate | DMF, 120°C, microwave |
Notably, the fluorine atom remains inert under these conditions due to its strong C-F bond .
Pharmaceutical Applications
Kinase Inhibition
Molecular docking studies predict strong binding to EGFR kinase (ΔG = -9.8 kcal/mol):
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Key Interactions:
Antibacterial Activity
Against Gram-positive pathogens:
Strain | MIC (μg/mL) | Reference Compound (Ciprofloxacin) |
---|---|---|
S. aureus MRSA | 12.5 | 1.2 |
E. faecalis VRE | 25 | 3.8 |
While less potent than fluoroquinolones, the compound shows reduced cytotoxicity (HeLa cell IC₅₀ > 200 μM).
Material Science Applications
Liquid Crystal Formulations
Incorporation into mesogens improves thermal stability:
Property | 4-Cl-3-CN-2-F-BA Additive | Baseline (No Additive) |
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Clearing Point (°C) | 148 | 132 |
Viscosity (mPa·s) | 89 | 112 |
Dielectric Anisotropy | +6.8 | +5.2 |
The cyano group enhances molecular dipole alignment, while fluorine reduces rotational viscosity .
Environmental and Regulatory Considerations
Ecotoxicity Profile
Organism | LC₅₀/EC₅₀ (mg/L) | Test Duration |
---|---|---|
Daphnia magna | 14.2 | 48 hours |
Selenastrum capricornutum | 8.9 | 72 hours |
Oncorhynchus mykiss | 22.7 | 96 hours |
The compound's environmental persistence (DT₅₀ = 28 days) necessitates containment in industrial wastewater streams .
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